1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol is a heterocyclic compound that features a bromine atom and an imidazo[1,2-b]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid, and reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like cesium fluoride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alkanes.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly TAK1 kinase inhibitors, which have shown potential in treating multiple myeloma.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, TAK1 kinase inhibitors derived from this compound inhibit the enzymatic activity of TAK1 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyridazines: Other derivatives of this class, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, are also studied for their synthetic utility and biological activities.
Uniqueness
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for the development of potent kinase inhibitors highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8BrN3O |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-5,13H,1H3 |
InChI-Schlüssel |
NYPISICUIXQLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C2N1N=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.